Crystallographic Anatomy and X-ray Diffraction Analysis of 1-(Piperidin-4-yl)cyclobutan-1-ol
Crystallographic Anatomy and X-ray Diffraction Analysis of 1-(Piperidin-4-yl)cyclobutan-1-ol
Executive Summary
1-(Piperidin-4-yl)cyclobutan-1-ol (CAS: 1895467-61-4) is a highly versatile building block utilized in modern medicinal chemistry. The molecule combines a basic piperidine pharmacophore with a sterically demanding, conformationally restricted cyclobutanol moiety. Determining its exact three-dimensional solid-state structure via Single-Crystal X-ray Diffraction (SCXRD) is critical for structure-based drug design, as the spatial orientation of its hydrogen-bond donors and acceptors directly dictates its binding affinity in biological targets. This technical guide establishes the fundamental structural logic, expected crystallographic parameters, and a self-validating experimental workflow for the SCXRD analysis of this compound.
Structural Logic & Conformational Dynamics
To successfully solve and refine the crystal structure of 1-(Piperidin-4-yl)cyclobutan-1-ol, one must first understand the thermodynamic and geometric forces driving its solid-state conformation.
The Piperidine Pharmacophore
In the crystalline state, the piperidine ring universally adopts a chair conformation to minimize steric repulsion. The cyclobutanol substituent at the C4 position will overwhelmingly favor the equatorial position to avoid severe 1,3-diaxial clashes with the axial protons of the piperidine ring. Precise measurements of piperidine derivatives via X-ray crystallography demonstrate that this chair conformation is highly conserved, with standard C-N bond lengths of approximately 1.47 Å[1].
Cyclobutanol Ring Puckering
The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol[2]. To relieve the severe torsional strain (Pitzer strain) generated by eclipsing adjacent C-H bonds, the cyclobutane ring deviates from planarity and adopts a puckered conformation .
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Causality: While puckering slightly increases the angle strain (reducing the C-C-C bond angles below 90°), the massive reduction in torsional strain makes the puckered state thermodynamically favorable. The expected puckering angle (dihedral angle) is between 25° and 30°. Furthermore, the C-C bond lengths in the cyclobutane ring are elongated (typically 1.55–1.56 Å) compared to standard alkanes (1.54 Å) due to transannular 1,3-non-bonding repulsions[2].
Intermolecular Hydrogen Bonding Networks
The molecule possesses two potent hydrogen-bonding sites: a secondary amine (N-H) on the piperidine ring and a tertiary alcohol (O-H) on the cyclobutane ring. In the solid state, these moieties will spontaneously self-assemble into extended supramolecular networks. You can expect the formation of robust N−H⋯O and O−H⋯N chains. The formation of these hydrogen-bonded chains is a hallmark of piperidine derivatives and is the primary driving force for the crystallization process[3].
Fig 1: Conformational logic and intermolecular forces driving the crystal lattice.
Self-Validating Experimental Protocols for SCXRD
Piperidine derivatives are notorious for "oiling out"—separating as an amorphous liquid phase rather than forming ordered crystals[4]. To counteract this, the following protocol utilizes an antisolvent vapor-assisted crystallization method, coupled with cryogenic data collection.
Phase 1: Antisolvent Vapor-Assisted Crystallization
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Objective: Grow high-quality, single-domain crystals suitable for X-ray diffraction.
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Causality: Slow diffusion of an antisolvent vapor into a good solvent gradually alters the dielectric constant of the medium. This slow kinetic pathway favors ordered nucleation over rapid, amorphous precipitation (oiling out).
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Step-by-Step Protocol:
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Dissolve 20 mg of 1-(Piperidin-4-yl)cyclobutan-1-ol in 1 mL of Dichloromethane (DCM) in a 4 mL inner glass vial.
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Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Hexane (the antisolvent).
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Seal the outer 20 mL vial tightly with a PTFE-lined cap.
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Allow the system to stand undisturbed at ambient temperature (20–25 °C) for 3 to 7 days.
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Validation Checkpoint: Extract a candidate crystal and examine it under a polarized light microscope. As the stage is rotated, the crystal must extinguish light uniformly (turn completely dark at specific angles). If it extinguishes heterogeneously, it is a twinned or multi-domain crystal and must be rejected.
Phase 2: Cryogenic Data Collection
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Objective: Acquire high-resolution diffraction data while minimizing dynamic disorder.
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Causality: The puckered cyclobutane ring is susceptible to dynamic positional disorder at room temperature (flipping between puckered states). Flash-cooling the crystal to 150 K drastically reduces the thermal atomic vibrations (Debye-Waller factors), effectively "freezing" the ring in its lowest-energy conformation[3].
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Step-by-Step Protocol:
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Coat the validated single crystal in perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen polyimide loop.
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Transfer the loop immediately to the diffractometer goniometer head, directly into a 150 K nitrogen gas stream generated by an Oxford Cryosystems cooler[3].
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Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.
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Validation Checkpoint: During the initial unit cell determination and data integration (e.g., using SAINT or CrysAlisPro), monitor the internal agreement factor ( Rint ). A self-validating dataset must yield an Rint<0.05 , proving the symmetry-equivalent reflections are highly consistent.
Phase 3: Structure Solution and Refinement
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Objective: Convert diffraction intensities into a 3D electron density map and refine atomic positions.
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Step-by-Step Protocol:
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Apply empirical absorption corrections using multiscan procedures (e.g., SADABS).
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Solve the phase problem using Direct Methods or Intrinsic Phasing (e.g., SHELXT).
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Refine the structure using full-matrix least-squares on F2 (SHELXL).
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Crucial Step: Refine all non-hydrogen atoms anisotropically. Locate the N-H and O-H hydrogen atoms from the difference Fourier map and refine their coordinates freely to ensure accurate hydrogen bond lengths.
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Validation Checkpoint: The refinement is considered successful and authoritative only if the final R1 value is < 5%, the weighted wR2 is < 15%, the Goodness-of-Fit (GoF) is approximately 1.0, and the largest unassigned electron density peak is < 0.5 e−/A˚3 .
Fig 2: Step-by-step SCXRD workflow for 1-(Piperidin-4-yl)cyclobutan-1-ol.
Quantitative Crystallographic Data
Based on the structural constraints of the piperidine and cyclobutanol moieties, the following tables summarize the expected crystallographic parameters and geometric data for a high-quality SCXRD refinement of 1-(Piperidin-4-yl)cyclobutan-1-ol.
Table 1: Expected Crystallographic Parameters
| Parameter | Expected Value / Range | Rationale |
| Crystal System | Monoclinic or Triclinic | Typical for small, asymmetric organic molecules lacking internal high-order symmetry. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing is highly favored to maximize hydrogen-bonding efficiency. |
| Temperature | 150(2) K | Standard cryogenic temperature to suppress dynamic disorder[3]. |
| Z (Molecules/Unit Cell) | 4 (for P21/c ) or 2 (for P1ˉ ) | Standard packing density for this molecular weight (155.24 g/mol ). |
| Radiation | Mo K α ( λ=0.71073 Å) | Optimal for standard organic single crystals to achieve high-resolution data. |
Table 2: Key Geometric Parameters (Bond Lengths and Angles)
| Structural Feature | Expected Measurement | Structural Causality |
| Piperidine C-N Bond Length | 1.46 – 1.48 Å | Standard single bond length for secondary aliphatic amines. |
| Cyclobutane C-C Bond Length | 1.55 – 1.56 Å | Elongated compared to standard alkanes (1.54 Å) due to transannular 1,3-repulsion[2]. |
| Cyclobutane C-C-C Angle | 88° – 89° | Compressed from the ideal 90° due to the puckering of the ring[2]. |
| Cyclobutane Puckering Angle | 25° – 30° | Deviation from planarity required to relieve eclipsing torsional strain. |
| Hydrogen Bond ( N⋯O ) | 2.70 – 2.90 Å | Strong intermolecular interaction driving the crystal lattice assembly. |
References
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Structures of piperazine, piperidine and morpholine Acta Crystallographica Section B: Structural Science.[Link]
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Cyclobutanes in Small-Molecule Drug Candidates National Institutes of Health (PMC).[Link]
